Aminoadipic acid hydrate
Overview
Description
Aminoadipic acid hydrate, also known as 2-aminohexanedioic acid hydrate, is an organic compound that plays a significant role in various biochemical pathways. It is a derivative of aminoadipic acid, which is an intermediate in the metabolism of lysine and saccharopine. This compound is commonly found in biological systems and is involved in several metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoadipic acid hydrate can be synthesized through several methods. One common approach involves the oxidation of lysine using specific oxidizing agents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to convert lysine into aminoadipic acid. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aminoadipic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allysine, which is further involved in the formation of advanced glycation end-products.
Reduction: It can be reduced to form aminoadipic semialdehyde.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride is often used as a reducing agent.
Reaction Conditions: Reactions typically require specific temperatures, pH levels, and catalysts to proceed efficiently.
Major Products Formed
Allysine: Formed through oxidation.
Aminoadipic Semialdehyde: Formed through reduction.
Scientific Research Applications
Aminoadipic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It serves as a marker for oxidative stress and is involved in the study of metabolic pathways.
Medicine: It is used in research related to diabetes and neurodegenerative diseases.
Industry: It is utilized in the production of nylon and other polymers.
Mechanism of Action
Aminoadipic acid hydrate exerts its effects through several mechanisms:
Metabolic Pathways: It is involved in the metabolism of lysine and saccharopine, leading to the production of important metabolites.
Molecular Targets: It interacts with enzymes such as aminoadipate-semialdehyde dehydrogenase and 2-aminoadipate transaminase.
Pathways Involved: It participates in the lysine degradation pathway and the biosynthesis of advanced glycation end-products.
Comparison with Similar Compounds
Similar Compounds
Allysine: An oxidation product of aminoadipic acid.
Aminoadipic Semialdehyde: A reduction product of aminoadipic acid.
Lysine: A precursor in the synthesis of aminoadipic acid.
Uniqueness
Aminoadipic acid hydrate is unique due to its role as an intermediate in multiple metabolic pathways and its involvement in the formation of advanced glycation end-products. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminohexanedioic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNOZGASTVGLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.